

Application Notes and Protocols: Synthesis of Transparent Block Copolymers with Diisopropyl Fumarate

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Compound of Interest						
Compound Name:	Diisopropyl fumarate					
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These application notes provide a detailed protocol for the synthesis of transparent block copolymers composed of poly(diisopropyl fumarate) (PDiPF) and poly(2-ethylhexyl acrylate) (P2EHA) segments. The synthesis is achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the creation of well-defined polymer architectures. This method is particularly suited for researchers in materials science and drug development seeking to produce transparent and thermally stable polymers.

Introduction

Dialkyl fumarates are known to produce rigid polymers with high thermal stability, making them excellent candidates for transparent materials in various applications. However, their polymerization can be challenging to control. RAFT polymerization offers a robust method to synthesize block copolymers with controlled molecular weights and narrow molecular weight distributions.[1][2] This protocol details the synthesis of both AB diblock and ABA triblock copolymers of **diisopropyl fumarate** and 2-ethylhexyl acrylate, resulting in materials with high transparency.[1][2]

The key to this process is the use of trithiocarbonate chain transfer agents (CTAs), which mediate the polymerization in a living manner.[1] By carefully selecting the CTA and controlling the reaction conditions, it is possible to synthesize block copolymers with tailored properties.



Experimental Protocols

This section outlines the materials and step-by-step procedures for the synthesis of PDiPF-b-P2EHA block copolymers.

Materials

- Monomers: Diisopropyl fumarate (DiPF) and 2-ethylhexyl acrylate (2EHA)
- Chain Transfer Agents (CTAs):
 - Monofunctional: Ethyl 2-[[(dodecylthio)thioxymethyl]thio]-2-methylpropionate (T1)[1][2]
 - Difunctional: 1,1'-(1,2-ethanediyl) bis[2-[[(dodecylthio)thioxymethyl]thio]-2-methylpropionate] (T2)[1][2]
- Initiator: Dimethyl 2,2'-azobis(2-methylpropionate) (MAIB)
- Solvent (for purification): n-hexane
- Reagents for CTA removal: n-butylamine

Synthesis of PDiPF Macro-CTA (First Block)

- Reaction Setup: In a reaction vessel, combine diisopropyl fumarate (DiPF), the chosen chain transfer agent (T1 for AB block or T2 for ABA triblock), and the radical initiator (MAIB).
 A typical molar ratio is [DiPF]/[MAIB]/[CTA] = 200/0.35/1.0.[2]
- Degassing: De-gas the mixture to remove oxygen, which can terminate the radical polymerization. This can be achieved by several freeze-pump-thaw cycles.
- Polymerization: Heat the reaction mixture to 80°C to initiate polymerization.[2] The reaction is carried out in bulk (without a solvent).
- Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals
 and analyzing them using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy
 to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine
 molecular weight and polydispersity.



Purification: Once the desired conversion is reached, cool the reaction. The resulting
poly(diisopropyl fumarate) (PDiPF) macro-CTA can be purified by precipitation in a nonsolvent like n-hexane and then dried under reduced pressure.

Synthesis of PDiPF-b-P2EHA Block Copolymer (Chain Extension)

- Reaction Setup: In a new reaction vessel, dissolve the purified PDiPF macro-CTA in the second monomer, 2-ethylhexyl acrylate (2EHA). Add a radical initiator (MAIB).
- Degassing: De-gas the mixture as described in the previous section.
- Polymerization: Heat the mixture to initiate the polymerization of the second block.
- Purification: After the polymerization is complete, purify the resulting block copolymer by precipitation.

Removal of Trithiocarbonate End-Group for Improved Transparency

The trithiocarbonate group at the end of the polymer chain can cause coloration.[1][2] To obtain highly transparent materials, this group can be removed.

- Aminolysis: React the block copolymer with n-butylamine. This process cleaves the trithiocarbonate group.[1][2]
- Purification: Purify the resulting polymer to remove the cleavage byproducts.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of PDiPF and its block copolymers.

Table 1: RAFT Polymerization of **Diisopropyl Fumarate** (PDiPF) with T1 as CTA.[2]



[DiPF]/[MAIB]/[T1]	Time (h)	Conversion (%)	Mn,GPC (g/mol)	Mw/Mn
200/0.35/1.0	2	26	6,500	1.45
200/0.35/1.0	4	45	10,200	1.48
200/0.35/1.0	6	60	13,100	1.50
200/0.35/1.0	8	72	15,500	1.52
200/0.35/1.0	10	81	17,200	1.55
50/0.35/1.0	2	65	4,200	1.33
50/0.35/1.0	4	88	5,500	1.34
50/0.35/1.0	6	96	6,200	1.35
50/0.35/1.0	8	98	6,400	1.35
50/0.35/1.0	10	99	6,500	1.35

Mn,GPC: Number-average molecular weight determined by Gel Permeation Chromatography. Mw/Mn: Polydispersity index.

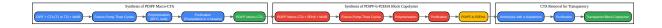
Table 2: Synthesis of PDiPF-b-P2EHA Diblock Copolymers.[1]

PDiPF Macro- CTA Mn (g/mol)	PDiPF Mw/Mn	Block Copolymer Mn (g/mol)	Block Copolymer Mw/Mn	P2EHA content (mol%)
6,500	1.35	15,200	1.42	57
6,500	1.35	24,500	1.48	75
17,200	1.55	35,600	1.60	52

Visualizations

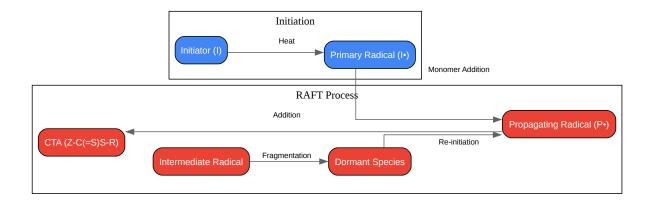
The following diagrams illustrate the key processes described in this protocol.





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Caption: Experimental workflow for the synthesis of transparent block copolymers.



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Caption: Simplified mechanism of RAFT polymerization.

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